2-(3-((2-(diethylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

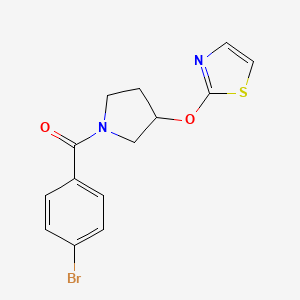

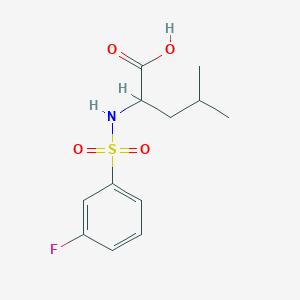

The compound is a complex organic molecule with several functional groups. It contains an indole ring, which is a fused benzene and pyrrole ring, commonly found in many natural products and pharmaceuticals . The sulfonyl group (-SO2-) and the diethylamino group (-N(C2H5)2) are common functional groups in medicinal chemistry, often contributing to the biological activity of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring would likely contribute to the compound’s planarity and aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The sulfonyl group is often involved in substitution and elimination reactions, while the diethylamino group can participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the sulfonyl and diethylamino groups would likely increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : Research has focused on synthesizing heterocyclic compounds incorporating sulfamoyl moiety, which share a similar structural motif with the specified compound. These heterocycles show promising antibacterial and antifungal activities due to their unique chemical structures (Darwish, Atia, & Farag, 2014).

Sulfonylation of Indoles : Studies have demonstrated efficient methods for the 2-sulfonylation of substituted indoles, a reaction relevant to the synthesis of compounds with sulfonyl groups. This process utilizes readily available sulfur sources, highlighting the synthetic versatility of sulfonyl-containing compounds (Zhang et al., 2018).

Biological Applications

Anticancer Agents : Indapamide derivatives, structurally similar to the query compound, have been synthesized and shown significant proapoptotic activity against melanoma cell lines. This suggests the potential of such compounds in cancer therapy (Yılmaz et al., 2015).

5-HT6 Receptor Ligands : The synthesis of 3-(2-N,N-diethylaminoethoxy)indoles aims at creating potential 5-HT6 receptor ligands, indicating the use of sulfonyl and related compounds in developing treatments for neurological disorders (Alex et al., 2008).

Optical and Imaging Applications

Near-Infrared Dyes for Cancer Detection : A novel water-soluble near-infrared dye, showing a structural resemblance in functionality, has been developed for cancer detection using optical imaging. This dye's ability to conjugate with biological molecules makes it a promising tool for molecular-based cancer diagnostics (Pham, Medarova, & Moore, 2005).

Mécanisme D'action

Target of Action

The compound, 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N,N-diethylacetamide, is a complex molecule with a structure that suggests it may interact with a variety of biological targets. Based on the structural similarity to sulfonamides , it’s plausible that this compound could interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes like fluid balance and folate synthesis, respectively .

Mode of Action

Based on its structural similarity to sulfonamides , it might inhibit the activity of the aforementioned enzymes by forming hydrogen bonds with them . This could lead to a decrease in the production of certain metabolites, affecting the overall metabolic activity of the cell .

Biochemical Pathways

The potential inhibition of carbonic anhydrase and dihydropteroate synthetase could affect several biochemical pathways. For instance, inhibition of carbonic anhydrase could disrupt fluid and electrolyte balance, potentially leading to diuresis . On the other hand, inhibition of dihydropteroate synthetase could interfere with the synthesis of folate, a crucial cofactor for DNA synthesis .

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on the specific cell type and the expression levels of its target enzymes. Potential effects could include changes in cell metabolism, cell cycle arrest, or even cell death, particularly in cells that are heavily dependent on the affected pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[2-(diethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4S/c1-7-23(8-2)22(27)15-30(28,29)20-13-24(19-12-10-9-11-18(19)20)14-21(26)25(16(3)4)17(5)6/h9-13,16-17H,7-8,14-15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNRXYVRAFZUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)

![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)

![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)